1,6-Heptadiene

Overview

Description

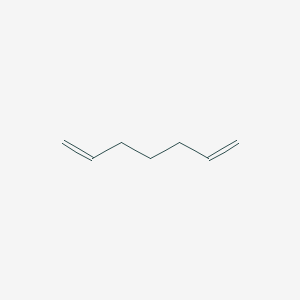

1,6-Heptadiene: is an organic compound with the molecular formula C7H12 . It is a linear diene, meaning it contains two double bonds separated by a chain of carbon atoms. The structure of this compound is represented as CH2=CH(CH2)3CH=CH2 . This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

1,6-Heptadiene is a chemical compound that is structurally similar to curcumin . Curcumin is known to interact with various proteins, facilitating the selective modulation of multiple cellular signaling pathways associated with various chronic diseases . .

Mode of Action

Curcumin, a structurally similar compound, exhibits significant pharmacological effects in vitro and in vivo through various mechanisms of action . It’s plausible that this compound may have similar interactions, but this needs to be confirmed by further studies.

Biochemical Pathways

Curcumin is known to affect several pathways, including those related to inflammation and neurodegenerative diseases . It’s possible that this compound may have similar effects, but more research is needed to confirm this.

Pharmacokinetics

Curcumin, a structurally similar compound, is known to have poor absorption in the small intestine, fast metabolism, and fast systemic elimination, leading to poor bioavailability in humans . It’s plausible that this compound may have similar pharmacokinetic properties, but this needs to be confirmed by further studies.

Result of Action

Curcumin, a structurally similar compound, has been shown to have anti-inflammatory, antioxidative, and other pharmacological effects . It’s plausible that this compound may have similar effects, but this needs to be confirmed by further studies.

Preparation Methods

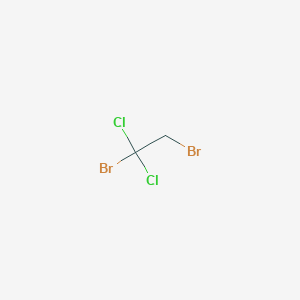

Synthetic Routes and Reaction Conditions: 1,6-Heptadiene can be synthesized through several methods. One common method involves the dehydrohalogenation of 1,6-dibromoheptane using a strong base such as potassium tert-butoxide. The reaction proceeds as follows:

BrCH2(CH2)3CH2Br+2KOtBu→CH2=CH(CH2)3CH=CH2+2KBr+2tBuOH

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of heptane or the dimerization of propylene. These methods are efficient and can produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,6-Heptadiene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form heptanoic acid or other oxygenated derivatives.

Reduction: Hydrogenation of this compound yields heptane.

Cycloaddition: It can participate in Diels-Alder reactions to form cyclic compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

Cycloaddition: Diels-Alder reactions typically require a diene and a dienophile under thermal or catalytic conditions

Major Products:

Oxidation: Heptanoic acid.

Reduction: Heptane.

Cycloaddition: Various cyclic compounds depending on the dienophile used.

Scientific Research Applications

1,6-Heptadiene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1,5-Hexadiene: Similar structure but with one less carbon atom.

1,7-Octadiene: Similar structure but with one more carbon atom.

1,6-Heptadiyne: Contains triple bonds instead of double bonds.

Uniqueness: 1,6-Heptadiene is unique due to its specific chain length and the position of its double bonds, which make it suitable for specific types of chemical reactions and applications. Its ability to undergo cycloaddition reactions and form polymers with unique properties sets it apart from other similar compounds .

Properties

IUPAC Name |

hepta-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAWFZNTIFJMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-97-4 | |

| Record name | 1,6-Heptadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2062828 | |

| Record name | 1,6-Heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-53-9 | |

| Record name | 1,6-Heptadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Heptadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Heptadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,6-heptadiene?

A1: this compound has the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and ¹³C NMR spectroscopy. [, , ] These techniques provide information about the functional groups present in the molecule and its structure. [, , ] For example, IR spectroscopy can identify the presence of carbon-carbon double bonds, while NMR spectroscopy can determine the arrangement of hydrogen and carbon atoms in the molecule. [, , ]

Q3: Can this compound undergo cyclopolymerization?

A3: Yes, this compound is known to undergo cyclopolymerization in the presence of specific catalysts. [, , , ] This process leads to the formation of polymers containing cyclic structures within the polymer backbone. [, , , ]

Q4: Which catalysts are effective in the cyclopolymerization of this compound?

A4: Various catalysts, including half-sandwich scandium complexes, iron complexes with bis(imino)pyridine ligands, and cationic palladium complexes, have proven effective in catalyzing the cyclopolymerization of this compound. [, , ] The choice of catalyst can influence the regio- and stereoselectivity of the polymerization, leading to polymers with distinct cyclic structures. [, , ]

Q5: What is the role of co-catalysts in the cyclopolymerization of this compound?

A5: Co-catalysts, such as modified methylaluminoxane (MMAO), play a crucial role in activating the catalyst and facilitating the polymerization process. [] For example, in the presence of iron complexes, MMAO helps generate the active catalytic species responsible for the cyclopolymerization of this compound. []

Q6: Can the cyclopolymerization of this compound be controlled to produce specific polymer microstructures?

A6: Yes, by carefully selecting the catalyst system and reaction conditions, it is possible to control the regio- and stereochemistry of the cyclopolymerization. [, ] For instance, polymerization of 4-benzyloxy-1,6-heptadiene with a specific scandium catalyst selectively yields a polymer with 1,2,4-cis-substituted ethylenecyclopentane units, showcasing a high degree of control over the microstructure. []

Q7: What are the potential applications of polymers derived from this compound?

A7: Polymers obtained from the cyclopolymerization of this compound and its derivatives have potential applications in various fields. These include materials science, where they can be used for coatings, adhesives, and packaging materials. [] Additionally, their ability to incorporate functional groups makes them promising candidates for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. []

Q8: How do substituents on this compound affect its reactivity in cyclopolymerization?

A8: Substituents on the this compound backbone can significantly impact its reactivity and the properties of the resulting polymers. [, , , ] For example, bulky substituents can hinder cyclization, affecting the polymerization rate and polymer structure. [] Conversely, the presence of heteroatoms, such as oxygen or sulfur, can introduce specific interactions with the catalyst, influencing the regio- and stereoselectivity of the polymerization. [, ] This highlights the importance of understanding the relationship between this compound structure and its polymerization behavior for designing polymers with tailored properties.

Q9: Can computational chemistry be used to study the cyclopolymerization of this compound?

A9: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) calculations, have been employed to gain deeper insights into the mechanism of this compound cyclopolymerization. [, ] These calculations can provide valuable information on the energetics of different reaction pathways, the structures of intermediates, and the influence of different catalysts and substituents on the polymerization process. [, ]

Q10: How can computational modeling contribute to the development of new catalysts for this compound polymerization?

A10: Computational modeling can be a powerful tool for designing and optimizing new catalysts for this compound polymerization. [, ] By simulating the interaction between different catalyst candidates and the this compound molecule, researchers can predict their activity, selectivity, and other relevant properties. [, ] This information can guide the synthesis and experimental evaluation of promising catalysts, potentially leading to more efficient and controlled polymerization processes.

Q11: What are curcuminoids, and how are they related to this compound?

A11: Curcuminoids are naturally occurring compounds found in turmeric (Curcuma longa). [, , , , , ] They share a common structural feature with this compound, which is the this compound-3,5-dione core, also known as the diarylheptanoid moiety. [, , , , , ] Curcumin, the most well-known curcuminoid, is 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione. [, , , , , ]

Q12: Have any synthetic curcuminoid analogs been explored?

A12: Yes, researchers have synthesized various curcuminoid analogs, modifying the substituents on the aromatic rings or the heptadiene chain to study their structure-activity relationships and potentially improve their pharmacological properties. [, , , , ] For example, dimethoxycurcumin, where the phenolic hydroxyl groups of curcumin are replaced with methoxy groups, exhibits enhanced metabolic stability compared to the parent compound. []

Q13: What are the potential applications of curcuminoids and their analogs?

A13: Curcuminoids and their synthetic analogs are being investigated for a wide range of potential therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. [, , , , , , ] Their ability to modulate various cellular signaling pathways and interact with different molecular targets makes them attractive candidates for drug development. [, , , , , , ]

Q14: How does the presence of phenolic hydroxyl groups in curcuminoids affect their activity?

A14: The phenolic hydroxyl groups in curcuminoids are essential for their antioxidant activity. [] Studies have shown that replacing these groups with other substituents, such as benzyloxy groups, can significantly reduce their ability to scavenge free radicals. [] This highlights the importance of these functional groups in the antioxidant mechanism of curcuminoids.

Q15: What analytical techniques are used to study the stability and degradation of curcuminoids?

A15: Researchers use various analytical techniques to study the stability and degradation of curcuminoids, including UV-Visible absorption spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, ] UV-Visible spectroscopy allows monitoring changes in the absorption spectra of curcuminoids over time, providing information on their degradation kinetics. [] LC-MS/MS enables the identification and quantification of curcuminoids and their metabolites in complex mixtures, providing insights into their metabolic fate. []

Q16: How is the stability of curcuminoids affected by different factors?

A16: The stability of curcuminoids can be influenced by several factors, including pH, temperature, light exposure, and the presence of metal ions. [, , ] For instance, curcuminoids are known to degrade rapidly in alkaline conditions. [] Exposure to light can also accelerate their degradation. [] Understanding these factors is crucial for developing appropriate storage conditions and formulations to enhance their stability and bioavailability.

Q17: How does the incorporation of this compound units into polymers affect their material properties?

A17: Incorporating this compound units into polymers can significantly influence their material properties, such as glass transition temperature (Tg), melting point, crystallinity, and mechanical strength. [, , ] The presence of cyclic structures within the polymer backbone, resulting from cyclopolymerization, can impact chain flexibility and intermolecular interactions, ultimately affecting the bulk properties of the material. [, , ]

Q18: What factors influence the stability and degradation of polymers containing this compound units?

A18: The stability and degradation of polymers containing this compound units depend on various factors, including the type and degree of substitution on the this compound backbone, the polymerization method used, and environmental conditions such as temperature, UV exposure, and the presence of oxidizing agents. [, , ] Understanding the degradation mechanisms of these polymers is crucial for tailoring their properties for specific applications and ensuring their long-term performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-Benzo[a]fluorene](/img/structure/B165204.png)

![(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid](/img/structure/B165205.png)